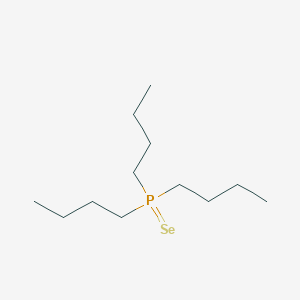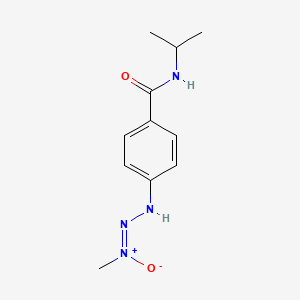
4-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazeno group attached to a benzamide backbone, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide typically involves the reaction of an appropriate benzamide derivative with a triazeno precursor. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the triazeno group into other functional groups, potentially leading to new derivatives.
Substitution: The benzamide moiety can participate in substitution reactions, where different substituents can be introduced to modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of compounds.
Applications De Recherche Scientifique
p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mécanisme D'action
The mechanism by which p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazeno group can form covalent bonds with specific amino acid residues, altering the function of the target protein. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-(3-Hydroxy-3-methyl-1-triazeno)benzoic acid
- p-(3-Hydroxy-3-methyl-1-triazeno)benzamide
- p-(3-Hydroxy-3-methyl-1-triazeno)-N-methylbenzamide
Uniqueness
Compared to these similar compounds, p-(3-Hydroxy-3-methyl-1-triazeno)-N-isopropylbenzamide stands out due to its unique isopropyl group, which can influence its solubility, reactivity, and interaction with biological targets. This distinct feature may enhance its suitability for specific applications, making it a compound of interest in various research and industrial contexts.
Propriétés
Numéro CAS |
41596-24-1 |
|---|---|
Formule moléculaire |
C11H16N4O2 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
(Z)-methyl-oxido-[[4-(propan-2-ylcarbamoyl)phenyl]hydrazinylidene]azanium |
InChI |
InChI=1S/C11H16N4O2/c1-8(2)12-11(16)9-4-6-10(7-5-9)13-14-15(3)17/h4-8,13H,1-3H3,(H,12,16)/b15-14- |
Clé InChI |
BWROVADFQQAOMV-PFONDFGASA-N |
SMILES isomérique |
CC(C)NC(=O)C1=CC=C(C=C1)N/N=[N+](/C)\[O-] |
SMILES canonique |
CC(C)NC(=O)C1=CC=C(C=C1)NN=[N+](C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


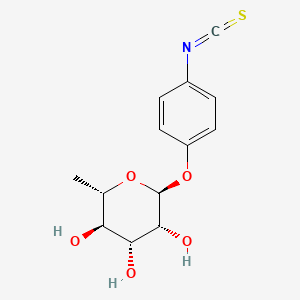


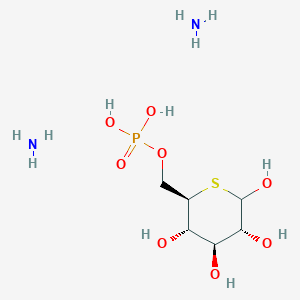
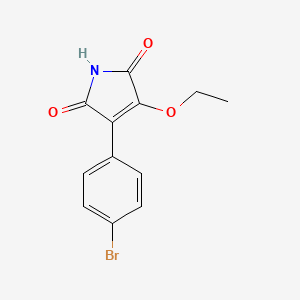
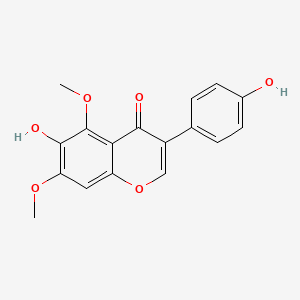
![1h-Thieno[3,4-e]benzimidazole](/img/structure/B13817261.png)
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13817270.png)
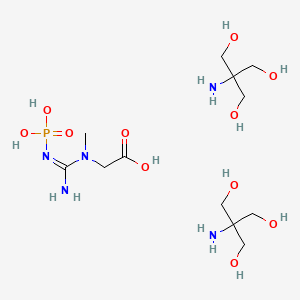
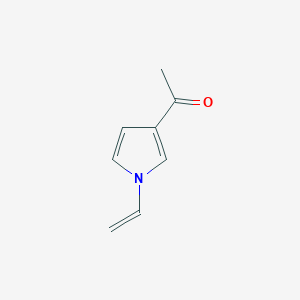

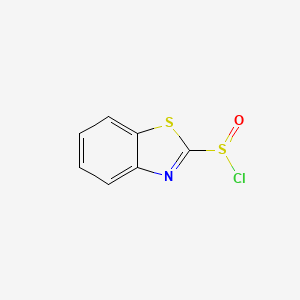
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
